
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers. To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 . Upon using Ag2CO3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .Aplicaciones Científicas De Investigación
Antiviral Research
A series of ethyl 5-hydroxyindole-3-carboxylates were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, with one compound showing significant activity, highlighting the potential for these derivatives in antiviral therapy (Chunshen Zhao et al., 2006). Another study synthesized derivatives to assess their activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), identifying compounds with micromolar activities against these viruses (A. Ivashchenko et al., 2014).
Mechanistic Studies
Research into the cyclisation mechanisms of indolo oxime ethers to form ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates used 1H NMR spectroscopy to elucidate the reaction process, demonstrating the compound's utility in studying organic reaction mechanisms (Kylie A. Clayton et al., 2008).
Anti-Inflammatory Research
A novel series of ethyl 5-hydroxyindole-3-carboxylate derivatives were designed and synthesized, targeting the inhibition of human 5-lipoxygenase (5-LO), an enzyme involved in pro-inflammatory leukotriene biosynthesis. This study highlights the compound's relevance in the development of anti-inflammatory drugs (A. Peduto et al., 2014).
Photochemical Synthesis
The photochemical synthesis of 2,3-homoindoles from ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates showcases the application of ethyl indole derivatives in synthesizing complex molecular structures, offering potential pathways for the synthesis of novel indole-based compounds (Masazumi Ikeda et al., 1974).
Mecanismo De Acción
Target of Action
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other bioactive compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain lipoxygenases, which are enzymes involved in the metabolism of fatty acids . This inhibition can affect the production of inflammatory mediators, showcasing its potential anti-inflammatory properties.
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, its interaction with lipoxygenases can lead to altered levels of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific enzymes and proteins. It acts as an inhibitor of lipoxygenases by binding to their active sites, preventing the conversion of fatty acids into inflammatory mediators . This inhibition can lead to reduced inflammation and has potential therapeutic applications in treating inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that its anti-inflammatory effects can persist, but the compound may lose potency if not stored properly.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties without significant adverse effects . At higher doses, it can cause toxicity, including liver damage and gastrointestinal disturbances. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid metabolism. It interacts with lipoxygenases, influencing the production of eicosanoids . These interactions can affect metabolic flux and the levels of various metabolites, potentially altering cellular responses to inflammation and other stimuli.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity can be influenced by post-translational modifications and targeting signals that direct it to these compartments. This localization is crucial for its interaction with target enzymes and proteins, affecting its overall function.
Propiedades
IUPAC Name |
ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)9-7(2)5-4-6-8(9)13-10/h4-6,13-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNNDCUHYBVEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2N1)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
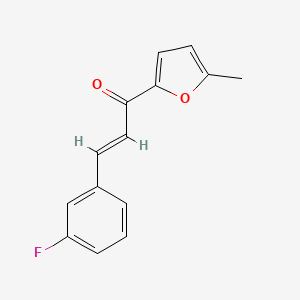
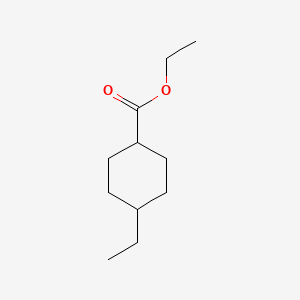
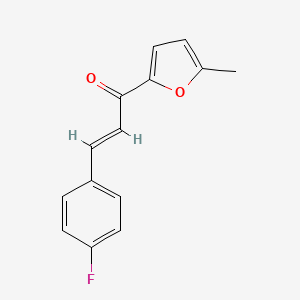
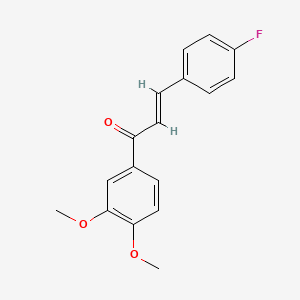
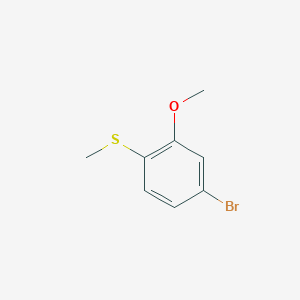
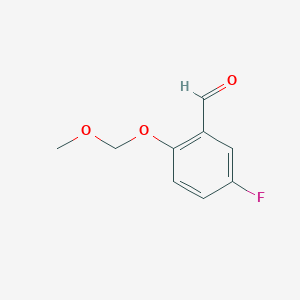
![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)
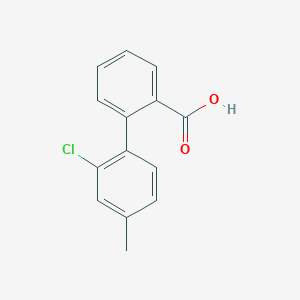
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)


![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)

![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)
